molecular formula C22H31BN2O5 B15237991 (R)-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B15237991
M. Wt: 414.3 g/mol
InChI Key: DMVDYEXBWUNBMW-QGZVFWFLSA-N
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Description

®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a cyano group, a dioxaborolane ring, and a pyrrolidine carboxylate moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.

    Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide.

    Coupling with the pyrrolidine carboxylate: The final step involves the coupling of the cyano-dioxaborolane intermediate with a pyrrolidine carboxylate derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, trimethylsilyl cyanide, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylamino)phenylboronic acid pinacol ester: Another boronic acid ester used in organic synthesis.

    (-)-Carvone: A natural compound with similar structural features and applications in sustainable agriculture.

Uniqueness

®-tert-butyl 3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate is unique due to its combination of a cyano group, dioxaborolane ring, and pyrrolidine carboxylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various scientific research applications.

Properties

Molecular Formula

C22H31BN2O5

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)25-11-10-17(14-25)27-18-9-8-16(12-15(18)13-24)23-29-21(4,5)22(6,7)30-23/h8-9,12,17H,10-11,14H2,1-7H3/t17-/m1/s1

InChI Key

DMVDYEXBWUNBMW-QGZVFWFLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[C@@H]3CCN(C3)C(=O)OC(C)(C)C)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(C3)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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